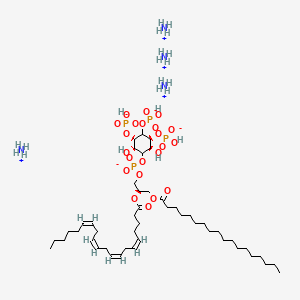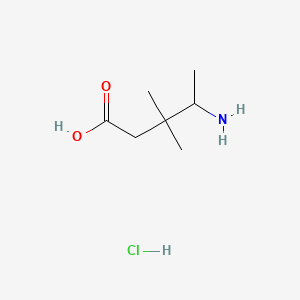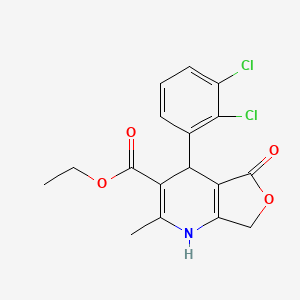![molecular formula C10H9N2S2- B13407295 N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE is a chemical compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 g/mol . It is primarily used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization processes . This compound is known for its ability to provide a high degree of control over polymerization, making it valuable in the synthesis of polymers with narrow molecular weight distributions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE typically involves the reaction of N-methyl-N-phenyldithiocarbamate with cyanomethyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product . The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the cyanomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE as a RAFT agent involves the reversible addition-fragmentation chain transfer process . The compound acts as a mediator in the polymerization process, allowing for precise control over the molecular weight and distribution of the resulting polymers . The cyanomethyl group plays a crucial role in the chain transfer process, facilitating the formation and termination of polymer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-2-propyl benzodithioate
- 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- Cyanomethyl dodecyl trithiocarbonate
Uniqueness
2-CYANOMETHYL N-METHYL-N-PHENYLDITHIOCARBAMATE is unique due to its specific structure, which provides a high degree of control in RAFT polymerization processes . Its ability to produce polymers with narrow molecular weight distributions and its versatility in various polymerization reactions make it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H9N2S2- |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate |
InChI |
InChI=1S/C10H10N2S2/c1-12(10(13)14)9-5-3-2-4-8(9)6-7-11/h2-5H,6H2,1H3,(H,13,14)/p-1 |
Clé InChI |
UHAXFYWBECJROI-UHFFFAOYSA-M |
SMILES canonique |
CN(C1=CC=CC=C1CC#N)C(=S)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
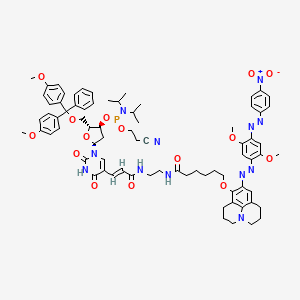


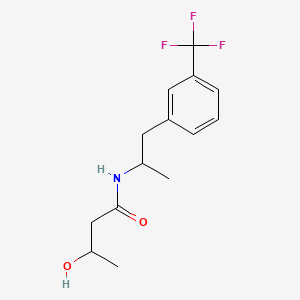
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
![[4-(1,3-Thiazol-4-yl)phenyl]methanamine](/img/structure/B13407256.png)

